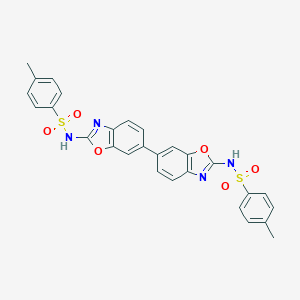![molecular formula C27H31N3O4S B296175 N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B296175.png)
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as BPPES, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. BPPES has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of several diseases.
Mecanismo De Acción
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide exerts its inhibitory effects on enzymes and receptors by binding to their active sites and blocking their activity. For example, N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its catalytic activity, which is essential for the maintenance of acid-base balance in the body. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide also binds to the active site of DPP-4 and inhibits its activity, which is involved in the regulation of glucose metabolism. By inhibiting these enzymes and receptors, N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has the potential to modulate various physiological processes and treat diseases.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. For example, N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase and monoamine oxidase, respectively. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes by inhibiting DPP-4. These effects suggest that N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has the potential to treat a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide also exhibits potent inhibitory effects on various enzymes and receptors, making it a versatile tool for studying their functions. However, N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide also has the potential to interact with other proteins and enzymes, which can complicate its interpretation in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. One direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory diseases and cardiovascular diseases. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide can also be used as a lead compound for the development of novel drugs that target the enzymes and receptors it inhibits. Overall, the research on N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has shown promising results and has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of N-benzyl-2-methoxy-5-methylbenzenesulfonamide with 2-(4-phenyl-1-piperazinyl)acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide as a white solid with a purity of over 95%. The synthesis of N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been optimized to improve its yield and purity, making it a cost-effective and scalable process.
Aplicaciones Científicas De Investigación
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been investigated for include cancer, Alzheimer's disease, Parkinson's disease, and diabetes. N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to exhibit potent inhibitory effects on various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, monoamine oxidase, and dipeptidyl peptidase-4 (DPP-4). These enzymes and receptors play important roles in the pathogenesis of these diseases, and N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has shown promising results in preclinical studies.
Propiedades
Fórmula molecular |
C27H31N3O4S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O4S/c1-22-13-14-25(34-2)26(19-22)35(32,33)30(20-23-9-5-3-6-10-23)21-27(31)29-17-15-28(16-18-29)24-11-7-4-8-12-24/h3-14,19H,15-18,20-21H2,1-2H3 |
Clave InChI |
CXXYSRQEEOHXNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)


